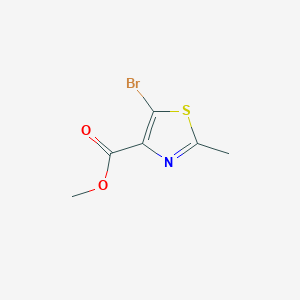

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-3-8-4(5(7)11-3)6(9)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINAXYSMTLVVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586059 | |

| Record name | Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899897-21-3 | |

| Record name | Methyl 5-bromo-2-methyl-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899897-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-2-methyl-1,3--thiazole-4-carboxylate-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate chemical properties

An In-Depth Technical Guide to Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community. At its core is the thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, which is a privileged scaffold found in numerous biologically active molecules, including the essential vitamin B1 (thiamine)[1]. The specific arrangement of substituents on this molecule—a bromine atom at the C5 position, a methyl group at C2, and a methyl carboxylate group at C4—renders it an exceptionally versatile building block for organic synthesis.

The bromine atom serves as a key reactive handle, enabling a wide array of cross-coupling reactions to introduce molecular complexity. The ester functionality provides another site for modification, while the methyl group can influence the electronic properties and steric profile of the molecule. Consequently, this compound is a valuable intermediate in the design and synthesis of novel compounds in pharmaceutical and agrochemical research.[2] Researchers leverage this intermediate for developing new antimicrobial agents, anti-inflammatory drugs, fungicides, and herbicides.[2]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, intended for researchers and professionals in drug discovery and chemical development.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are fundamental to its handling, reaction setup, and purification.

Core Chemical Properties

The key identifying and physical properties of this compound are summarized below. It is important to note that some physical properties, such as boiling point and density, are often predicted through computational models and should be treated as estimates.

| Property | Value | Source |

| CAS Number | 899897-21-3 | [2][3][4] |

| Molecular Formula | C₆H₆BrNO₂S | [2] |

| Molecular Weight | 236.09 g/mol | [2] |

| Appearance | Light yellow to brown solid | [2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Predicted Boiling Point | 278.5 ± 20.0 °C | [3] |

| Predicted Density | 1.656 ± 0.06 g/cm³ | [3] |

| Storage Conditions | Store at 0-8 °C, inert atmosphere | [2][5] |

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features based on data from closely related analogues.[6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct singlet peaks.

-

A singlet around δ 2.7-2.8 ppm corresponding to the three protons of the C2-methyl group.

-

A singlet around δ 3.9-4.0 ppm for the three protons of the ester's methyl group (-OCH₃).

-

The absence of a proton at the C5 position confirms the bromine substitution.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display six signals.

-

The C2-methyl carbon would appear around δ 18-20 ppm .

-

The ester methyl carbon (-OCH₃) would be expected around δ 52-54 ppm .

-

The C5 carbon bearing the bromine atom would be significantly downfield, likely in the δ 115-125 ppm range.

-

The C4 carbon attached to the carboxylate group would be in the δ 145-150 ppm region.

-

The ester carbonyl carbon (C=O) would be the most downfield signal, typically around δ 160-165 ppm .

-

The C2 carbon of the thiazole ring is expected around δ 165-170 ppm .

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational frequencies would include:

-

A strong, sharp absorption band around 1700-1730 cm⁻¹ , characteristic of the C=O stretch of the ester group.[7]

-

C-H stretching vibrations from the methyl groups just below 3000 cm⁻¹ .

-

Vibrations corresponding to the C=N and C=C bonds of the thiazole ring in the 1500-1650 cm⁻¹ region.

-

-

MS (Mass Spectrometry): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in two peaks of similar intensity at m/z 235 and 237 (for the C₆H₆⁷⁹BrNO₂S and C₆H₆⁸¹BrNO₂S ions, respectively).

Synthesis and Purification

The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone method.[1][8] A plausible and efficient route to this compound involves the construction of the thiazole ring followed by a regioselective bromination step.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from ethyl 2-chloroacetoacetate and thioacetamide, which undergo a Hantzsch cyclization to form the core thiazole ring. Subsequent bromination at the electron-rich C5 position yields the desired product.

Caption: Proposed synthetic route to the target compound.

Exemplary Synthetic Protocol

This protocol is a representative method based on standard organic chemistry transformations for this class of compounds.

Step 1: Synthesis of Methyl 2-methyl-1,3-thiazole-4-carboxylate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thioacetamide (1.0 eq) and ethanol (100 mL). Stir until the solid dissolves.

-

Reagent Addition: Slowly add methyl 2-chloroacetoacetate (1.0 eq) to the solution at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Rationale: The Hantzsch reaction is a classic condensation-cyclization. Thioacetamide acts as the N-C-S component, attacking the electrophilic carbonyl and chloro-substituted carbons of the acetoacetate derivative to form the thiazole ring. Ethanol is a common, effective solvent for this transformation.

-

-

Workup: After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The product is then extracted with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Bromination to this compound

-

Reaction Setup: Dissolve the purified product from Step 1 (1.0 eq) in acetonitrile in a flask protected from light.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at 0 °C.

-

Rationale: The C5 position of the 2-methylthiazole ring is electron-rich and thus susceptible to electrophilic substitution. NBS is a mild and effective source of electrophilic bromine (Br⁺), allowing for regioselective bromination without harsh conditions that could degrade the ester. Acetonitrile is a suitable polar aprotic solvent.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Workup and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate. The final product is purified by recrystallization or column chromatography to yield a light yellow or brown solid.[2]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its ability to undergo further transformations at two key positions: the C5-bromo and the C4-ester groups.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the connection of the thiazole core to various aryl or heteroaryl groups, a common strategy in drug discovery.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium phosphate (K₃PO₄) (2.5 eq).[10]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[10]

-

Rationale: Pd(0) is the active catalytic species. It undergoes oxidative addition into the C-Br bond. The base is crucial for activating the boronic acid to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.

-

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.[10]

-

Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours until TLC or LC-MS analysis shows consumption of the starting material.

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting coupled product is purified via column chromatography.

Modification of the Carboxylate Group

The methyl ester at the C4 position can be readily modified.

-

Hydrolysis: Treatment with a base like lithium hydroxide (LiOH) in a methanol/water mixture can hydrolyze the ester to the corresponding carboxylic acid.[11] This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).

-

Amidation: Direct reaction with amines can form amides, although this often requires harsher conditions. A more common route is via the carboxylic acid intermediate. Thiazole carboxamides are known to possess a range of biological activities.[11]

Applications in Research and Development

The utility of this building block stems from the established biological importance of the thiazole scaffold.

-

Pharmaceutical Scaffold: The thiazole ring is a key component in a wide range of approved drugs and clinical candidates. Its derivatives are known to exhibit antitumor, antibacterial, antifungal, and anti-inflammatory properties.[2][11] By using this compound, medicinal chemists can rapidly generate libraries of novel compounds for screening against various biological targets, such as protein kinases.[10]

-

Agrochemical Intermediate: In agricultural science, this compound serves as a precursor for the synthesis of advanced fungicides and herbicides.[2] The ability to systematically modify the C5 position allows for the fine-tuning of a molecule's activity spectrum and physicochemical properties to optimize its performance as a crop protection agent.

Safety and Handling

-

Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically between 0-8 °C, under an inert atmosphere to prevent degradation.[2][5]

-

Hazards: While specific toxicity data is limited, related bromo-heterocyclic compounds can be irritants. Acute toxicity information for a related isomer suggests it should be handled with care (Acute Tox. 3 Oral).

Conclusion

This compound is a high-value chemical intermediate whose strategic combination of a modifiable bromine atom and an ester functional group on a biologically relevant thiazole core makes it a powerful tool for innovation. Its application in palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway to complex molecules, cementing its role as a key building block in the ongoing search for new pharmaceuticals and agrochemicals.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Koutentis, P. A., & Koutentis, P. A. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. [Link]

-

PubChem. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

- Verma, V., & Shukla, A. P. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4444-4457.

-

Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Gheid, A., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Pharmaceuticals, 15(10), 1251. [Link]

- Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 965. [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 899897-21-3 [chemicalbook.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. 936477-33-7|5-Bromo-2-methylthiazole-4-carboxamide|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate (CAS: 899897-21-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Drawing upon established principles and analogous compound data, this document serves as a valuable resource for professionals engaged in drug discovery and development.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs and biologically active molecules.[1][2][3] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, allow it to engage in a variety of biological interactions, making it a versatile building block for therapeutic agents.[1][4] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6] The introduction of a bromine atom, as in this compound, provides a strategic handle for further molecular elaboration through cross-coupling reactions, significantly expanding its synthetic utility.[7] This guide will delve into the specific characteristics, synthesis, and potential applications of this promising chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 899897-21-3 | [8] |

| Molecular Formula | C₆H₆BrNO₂S | [8] |

| Molecular Weight | 236.09 g/mol | [8] |

| Appearance | Off-white to yellow or brown solid | [9] |

| Boiling Point (Predicted) | 278.5 ± 20.0 °C | [8] |

| Density (Predicted) | 1.656 ± 0.06 g/cm³ | [8] |

| Storage | Store at room temperature | [8] |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely available in the public domain, the following table outlines the expected characteristic signals based on its structure and data from analogous compounds.

| Spectroscopy | Expected Signals |

| ¹H NMR | Singlet for the methyl group (C2-CH₃) around δ 2.5-2.8 ppm. Singlet for the methyl ester group (COOCH₃) around δ 3.8-4.0 ppm. |

| ¹³C NMR | Signal for the methyl group (C2-CH₃) around δ 18-22 ppm. Signal for the methyl ester group (COOCH₃) around δ 52-55 ppm. Signal for the C5-Br carbon around δ 110-120 ppm. Signals for the thiazole ring carbons (C2, C4) and the carbonyl carbon at lower fields. |

| IR (Infrared) | Characteristic C=O stretching vibration for the ester group around 1710-1730 cm⁻¹. C-Br stretching vibration around 500-600 cm⁻¹. Vibrations associated with the thiazole ring. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 235 and a characteristic isotopic pattern for bromine (M⁺+2 at m/z 237 with similar intensity). |

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through a multi-step sequence, culminating in the formation of the substituted thiazole ring, followed by bromination. A plausible and widely applicable method is the Hantzsch thiazole synthesis.[10][11]

Proposed Synthetic Pathway

A representative synthesis would likely involve the reaction of a thioamide with an α-haloketone to construct the thiazole core, followed by a regioselective bromination at the 5-position.

Sources

- 1. rsc.org [rsc.org]

- 2. Buy Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate [smolecule.com]

- 3. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. kuey.net [kuey.net]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction: The Strategic Value of a Polysubstituted Thiazole Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, a five-membered aromatic heterocycle containing sulfur and nitrogen that is present in numerous approved drugs and natural products, including the essential vitamin B1 (Thiamine).[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug design.[3][4] This guide focuses on a particularly valuable, highly functionalized derivative: Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate .

With a molecular formula of C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol , this compound is more than a simple chemical entity; it is a versatile building block engineered for synthetic diversification.[5][6] Its structure features three key points for chemical modification: a reactive bromine atom at the C5 position, an ester group at C4, and a methyl group at C2. The bromine atom, in particular, serves as a crucial synthetic handle for introducing molecular complexity via modern cross-coupling reactions.

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its chemical reactivity and strategic application in creating novel therapeutic agents. We will delve into the causality behind experimental choices, providing not just protocols but the scientific rationale that underpins them.

Core Physicochemical and Structural Data

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. All quantitative data is summarized below for clarity and rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7][8] |

| CAS Number | 899897-21-3 | [5][6] |

| Molecular Formula | C₆H₆BrNO₂S | [5] |

| Molecular Weight | 236.09 g/mol | [5] |

| Appearance | Light yellow to brown solid | [5] |

| Purity | ≥ 95% (via HPLC) | [5] |

| Storage | Store at 0-8 °C | [5] |

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The construction of the thiazole ring is most classically and reliably achieved through the Hantzsch thiazole synthesis , first described in 1887.[9][10] This powerful reaction involves the condensation of an α-haloketone with a thioamide.[11][12] For this compound, a logical synthetic approach involves a multi-step sequence beginning with the Hantzsch cyclization, followed by a regioselective bromination.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process:

-

Stage 1: Hantzsch Cyclization to form the core thiazole ester scaffold.

-

Stage 2: Electrophilic Bromination to install the bromine atom at the C5 position.

Caption: Proposed two-stage synthesis of the target compound.

Mechanistic Deep Dive: Hantzsch Cyclization

The causality of the Hantzsch synthesis is a beautiful sequence of fundamental organic reactions.

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic carbon of the α-haloketone (formed in situ from methyl acetoacetate) in an Sₙ2 reaction.

-

Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

-

Dehydration: The final step is an acid-catalyzed dehydration, which eliminates a molecule of water to form the aromatic thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, making it an ideal intermediate for building libraries of complex molecules.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The C5-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between the thiazole ring and various aryl or heteroaryl boronic acids.[14][15] This is a field-proven method for elaborating core scaffolds in drug discovery programs.

Causality of the Suzuki-Miyaura Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole, forming a Pd(II) complex.

-

Transmetalation: A base activates the boronic acid to form a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Modifications of Other Functional Groups

-

Ester Hydrolysis/Amidation: The methyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This acid can then be coupled with a wide range of amines using standard peptide coupling reagents (e.g., EDCI, HATU) to form diverse amide derivatives, a common strategy for modulating solubility and biological target engagement.[14]

-

Reactions at the C2-Methyl Group: While less reactive than the C5-bromo position, the C2-methyl group can potentially undergo condensation reactions under strongly basic conditions, though this typically requires harsh conditions.

Predicted Spectroscopic Characterization

For any synthetic intermediate, robust analytical characterization is non-negotiable. While a definitive spectrum must be obtained experimentally, a predicted spectrum based on known chemical shift values for similar thiazole derivatives provides a self-validating system for researchers.[16][17]

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Methyl Ester | ~ 3.90 | Singlet | 3H | -COOCH₃ |

| C2-Methyl | ~ 2.70 | Singlet | 3H | Ar-CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~ 162 | -C =O |

| C2 | ~ 168 | Thiazole C 2 |

| C4 | ~ 145 | Thiazole C 4 |

| C5 | ~ 115 | Thiazole C 5-Br |

| Methyl Ester | ~ 52 | -COOC H₃ |

| C2-Methyl | ~ 19 | Ar-C H₃ |

Rationale for Predictions:

-

The aromatic protons of a thiazole ring typically appear in the 7.2-8.8 ppm range.[18] In this fully substituted ring, no such protons are present.

-

The chemical shift for the C2-methyl group is based on values reported for similar 2-methylthiazole systems.[16]

-

The C5 carbon bearing the bromine atom is expected to be significantly shielded compared to other aromatic carbons due to the heavy atom effect.

Applications in Drug Discovery and Agrochemicals

The true utility of this scaffold is demonstrated by its application as a key intermediate in the synthesis of bioactive molecules.

-

Pharmaceutical Development: Thiazole derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][19][20] this compound serves as an ideal starting point for generating libraries of compounds for screening against various biological targets. For instance, Suzuki coupling at the C5 position can introduce diverse aryl groups known to interact with kinase hinge regions or other protein binding pockets.[5]

-

Agricultural Chemistry: The thiazole core is also prevalent in modern agrochemicals. This intermediate can be used to synthesize novel fungicides and herbicides, where the specific substitution pattern allows for fine-tuning of efficacy and crop safety.[5]

Experimental Protocols

The following protocols are provided as robust starting points for laboratory synthesis and modification. They are designed as self-validating systems with clear endpoints.

Protocol 1: Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate (Hantzsch Precursor)

This protocol is adapted from established one-pot procedures for similar thiazole carboxylates.[21]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (1.0 eq) to dichloromethane (DCM).

-

Bromination: Cool the flask to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. Stir for 1 hour at 0 °C. Causality: This step forms the reactive α-bromo intermediate in situ.

-

Cyclization: To the reaction mixture, add thiourea (1.0 eq) and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the precursor compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This is a general protocol based on standard Suzuki coupling conditions for heteroaryl bromides.[14][22]

-

Vessel Preparation: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq). Causality: Pd(dppf)Cl₂ is a robust catalyst for coupling heteroaryl halides due to the ligand's bite angle and electron-donating properties.[7]

-

Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition & Reaction: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Heat the reaction to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the coupled product.

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the research and drug development community. Its predictable synthesis via the Hantzsch reaction and its versatile reactivity, particularly at the C5-bromo position, allow for the systematic and efficient development of novel molecular entities. This guide has provided the foundational knowledge, mechanistic rationale, and practical protocols necessary to leverage this powerful building block in the pursuit of new therapeutics and advanced materials.

References

- Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.

- Verma, A., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Letters in Drug Design & Discovery, 20.

- Ayati, A., et al. (2016).

- Sygula, A., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.

- Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-300.

- Boutemeur, B., et al. (2018).

- Centurion University of Technology and Management. (n.d.). Thiazole is an aromatic five membered heterocyclic compound. CUTM Courseware.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.

- Guidechem. (n.d.).

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.

- ResearchGate. (n.d.). Traditional Hantzsch reaction for substituted thiazoles.

- Maccari, R., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3704-3716.

- Ilhan, I. O., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 7(5), 4413-4424.

- Li, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- Wikipedia. (2024). Suzuki reaction. Wikipedia.

- Chem-Impex. (n.d.).

- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid.

- John Wiley & Sons, Ltd. (2012).

- Sarkar, S. (2022).

- Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal.

- Frontier Specialty Chemicals. (n.d.).

- CymitQuimica. (n.d.).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 5(2), 327-338.

- Haliyanti, D., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.

- El-Gaby, M. S. A., et al. (2016). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Journal of Molecular Structure, 1108, 659-666.

- Mishra, R. K., et al. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.

- Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4938.

- Al-Masoudi, N. A. L., et al. (2015). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Chemical and Pharmaceutical Research, 7(12), 429-437.

- Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617.

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]

- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | [frontierspecialtychemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound [cymitquimica.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mjas.analis.com.my [mjas.analis.com.my]

- 18. kuey.net [kuey.net]

- 19. sysrevpharm.org [sysrevpharm.org]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, the thiazole nucleus is a privileged scaffold due to its presence in numerous bioactive compounds, including the essential vitamin B1 (thiamine) and various pharmaceuticals.[1][2] Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is a highly functionalized thiazole derivative, making it a valuable and versatile building block for the synthesis of more complex molecular architectures.[3][4] The precise arrangement of its substituents—a bromine atom, a methyl group, and a methyl ester—is critical to its reactivity and its utility in synthetic chemistry. Therefore, unambiguous confirmation of its structure is paramount.

This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. We will proceed with a logical workflow, mirroring the process undertaken in a research and development setting. Each analytical technique is employed not merely to generate data, but to answer specific questions about the molecular structure. The convergence of evidence from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments will provide an irrefutable confirmation of the compound's constitution.

Molecular Overview & Elucidation Strategy

-

Molecular Formula: C₆H₆BrNO₂S

-

Molecular Weight: 236.09 g/mol

-

Chemical Structure:

The elucidation strategy is designed to be systematic and self-validating. We will first determine the molecular formula and identify key functional groups, then assemble the molecular fragments using advanced NMR techniques to establish connectivity.

Caption: Key 2D HMBC correlations confirming the molecular structure.

Summary of Structural Evidence

The combination of analytical data provides a self-validating and definitive proof of structure for this compound.

| Technique | Finding | Conclusion |

| HRMS | Molecular ion cluster at m/z ~236/238 (1:1 ratio) with high mass accuracy. | Confirms elemental formula C₆H₆BrNO₂S and presence of one Br atom. |

| FT-IR | Strong absorption at ~1725 cm⁻¹ and ~1250 cm⁻¹. | Confirms the presence of an ester functional group. |

| ¹H NMR | Two singlets, each integrating to 3H, at ~3.90 and ~2.75 ppm. | Identifies two isolated methyl groups (-OCH₃ and -CH₃). |

| ¹³C NMR | Six distinct carbon signals, including a carbonyl at ~170 ppm. | Accounts for all carbon atoms in the proposed structure. |

| 2D HMBC | Correlations from -OCH₃ protons to C=O and C4; from -CH₃ protons to C2. | Unambiguously establishes the connectivity of all fragments. |

Conclusion

The rigorous application of modern analytical techniques provides a clear and unambiguous elucidation of the structure of this compound. High-resolution mass spectrometry established the correct elemental formula, while FT-IR spectroscopy identified the critical ester functional group. Finally, a suite of 1D and 2D NMR experiments, culminating in the decisive HMBC data, confirmed the precise connectivity of the methyl and methyl ester substituents on the 5-bromo-thiazole core. This systematic approach ensures the highest level of scientific integrity and provides absolute confidence in the assigned structure, a critical requirement for its use in research and development.

References

- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry.

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

-

Thiazole. (n.d.). In Wikipedia. Retrieved January 10, 2026. [Link]

-

Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2010). Molecules. [Link]

-

HMBC correlations of C1″ to C4″ on the N substituent containing the corresponding H1″ to H4″ atoms in two geometries of 8. (n.d.). ResearchGate. [Link]

-

Identifying Characteristic Functional Groups. (2023). Chemistry LibreTexts. [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. [Link]

-

Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora. (2020). Journal of Natural Products. [Link]

-

J C,H correlations in the HMBC NMR spectrum of 13. (n.d.). ResearchGate. [Link]

-

Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2022). Organic Letters. [Link]

-

FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B. (n.d.). ResearchGate. [Link]

-

Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. (2023). Nature Communications. [Link]

-

Mass spectrometry of halogen-containing organic compounds. (1974). Russian Chemical Reviews. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. [Link]

-

Possible ¹H-¹³C HMBC correlations of 7c. (n.d.). ResearchGate. [Link]

-

Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. (2023). MDPI. [Link]

-

FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. [Link]

-

FTIR spectra of esters. (2023). YouTube. [Link]

-

Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. (1966). Analytical Chemistry. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Radicals and Mass Spectrometry (MS). (2021). Course Handout. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts and multiplicities of the proton signals. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed prediction of the ¹H NMR spectrum, grounded in data from analogous structures and fundamental NMR theory. It further outlines a robust experimental protocol for acquiring such a spectrum and discusses the significance of each proton's resonance in the context of the molecule's structure. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of substituted thiazole derivatives.

Introduction: The Significance of Thiazoles and NMR Spectroscopy in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antimicrobials, anti-inflammatories, and anticancer agents.[1][2] The precise substitution pattern on the thiazole ring is critical to its pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure.[3] For professionals in drug discovery and development, a thorough understanding of the ¹H NMR spectrum of a target molecule like this compound is paramount for confirming its identity, assessing its purity, and understanding its electronic environment.

This guide will provide an in-depth exploration of the expected ¹H NMR spectrum of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

Predicted ¹H NMR Spectrum of this compound

Predicted Chemical Shifts (δ) and Assignments

The predicted ¹H NMR spectrum is expected to show two distinct singlets. The absence of any adjacent protons for both the C2-methyl and the ester methyl groups means there will be no spin-spin coupling, leading to sharp, singlet signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C2-CH₃ | ~ 2.7 - 2.8 | Singlet | 3H |

| COOCH₃ | ~ 3.9 - 4.0 | Singlet | 3H |

| Predicted in CDCl₃ at 400 MHz |

Rationale for Predicted Chemical Shifts

The prediction of the chemical shifts is based on the following established principles of NMR spectroscopy and data from analogous compounds:

-

C2-Methyl Protons (C2-CH₃): The methyl group at the C2 position of the thiazole ring is expected to resonate in the range of δ 2.7-2.8 ppm. This downfield shift, compared to a typical aliphatic methyl group, is due to the deshielding effect of the aromatic thiazole ring. The π-electron system of the heterocycle induces a magnetic field that opposes the applied field in the vicinity of the methyl protons, leading to a downfield shift.[4] The presence of the electronegative nitrogen and sulfur atoms in the ring further contributes to this deshielding.

-

Methyl Ester Protons (COOCH₃): The protons of the methyl ester group are predicted to appear at approximately δ 3.9-4.0 ppm. This significant downfield shift is primarily due to the strong deshielding effect of the adjacent carbonyl group and the ester oxygen. The electronegativity of the oxygen atoms withdraws electron density from the methyl protons, reducing their shielding and causing them to resonate at a lower field.[5] The bromine atom at the 5-position is expected to have a minor deshielding influence on the methyl ester protons due to its electron-withdrawing inductive effect, which is transmitted through the thiazole ring.[6][7]

The logical flow for predicting these chemical shifts is visualized in the following diagram:

Caption: Prediction of ¹H NMR chemical shifts.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Instrumentation

-

Sample: this compound (5-10 mg)

-

Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR Tube: 5 mm high-precision NMR tube

-

Instrumentation: 400 MHz (or higher) NMR spectrometer

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample and transfer it to a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

-

Gently swirl or vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum with the following parameters:

-

Pulse Angle: 30-45 degrees

-

Spectral Width: 16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform a baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Calibrate the chemical shift scale precisely to the TMS signal at 0.00 ppm.

-

The workflow for acquiring and processing the ¹H NMR spectrum is illustrated below:

Caption: ¹H NMR data acquisition and processing workflow.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H NMR spectrum of this compound. The expected spectrum consists of two singlets, with the C2-methyl protons resonating around δ 2.7-2.8 ppm and the methyl ester protons at approximately δ 3.9-4.0 ppm. These predictions are firmly rooted in the fundamental principles of NMR spectroscopy and comparative data from related thiazole structures. The provided experimental protocol offers a standardized method for obtaining a high-quality spectrum. For researchers in the pharmaceutical sciences, this guide serves as a practical tool for the structural verification and characterization of this important class of heterocyclic compounds.

References

-

Abraham, R. J., et al. (2012). ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 728-736. Available at: [Link]

-

Al-Saadi, M. S., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(4). Available at: [Link]

-

Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

-

Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. kuey.net [kuey.net]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. modgraph.co.uk [modgraph.co.uk]

An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Abstract

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiazole derivatives are foundational scaffolds in numerous pharmaceuticals, and the precise characterization of their structure is paramount for ensuring efficacy, safety, and intellectual property protection. This document details the theoretical principles, predictive analysis, experimental protocols, and spectral interpretation required for the unambiguous structural elucidation of this molecule. It is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who rely on robust analytical techniques for molecular characterization.

Introduction: The Role of Structural Elucidation in Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs, including antimicrobials, anti-inflammatories, and anticancer agents. Its ability to engage in various biological interactions makes it a valuable building block in modern drug design. This compound combines this key heterocycle with reactive functional groups—a bromine atom and a methyl ester—making it a versatile intermediate for the synthesis of more complex pharmaceutical candidates.

Given this context, unambiguous structural verification is not merely an academic exercise; it is a critical step in the drug development pipeline. ¹³C NMR spectroscopy serves as a "gold standard" for this purpose, providing a detailed fingerprint of the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns, ¹³C NMR often provides a spectrum with singlet peaks for each unique carbon atom, offering a clear count of non-equivalent carbons and insights into their chemical environment.[2] This guide will systematically deconstruct the ¹³C NMR analysis of the title compound, demonstrating how this powerful technique provides definitive structural proof.

Foundational Principles: Understanding ¹³C Chemical Shifts

The position of a signal (chemical shift, δ) in a ¹³C NMR spectrum is highly sensitive to the electronic environment of the carbon nucleus. Key factors influencing the chemical shift include:

-

Hybridization: The chemical shift increases as the s-character of the carbon atom increases (sp³ < sp² < sp). However, sp carbons (alkynes) are an exception, appearing shielded due to magnetic anisotropy.

-

Inductive Effects: Electronegative atoms (O, N, S, halogens) withdraw electron density from adjacent carbons, "deshielding" the nucleus from the applied magnetic field and shifting its signal downfield (to a higher ppm value).

-

Resonance Effects: Electron delocalization through π-systems can either shield or deshield carbons depending on whether the carbon is electron-rich or electron-poor.

-

Steric and Anisotropic Effects: The spatial arrangement of atoms and the presence of π-systems can create local magnetic fields that influence the chemical shifts of nearby nuclei.

For a substituted heterocycle like this compound, all these factors are at play, leading to a well-dispersed spectrum that allows for the assignment of every carbon atom.

Predictive Analysis of the ¹³C NMR Spectrum

Before acquiring an experimental spectrum, a predictive analysis is essential for guiding the final assignment. This involves breaking down the molecule into its constituent parts and estimating the chemical shift of each carbon based on literature values for similar chemical environments.

The structure of this compound contains six unique carbon atoms, and thus, six distinct signals are expected in its broadband proton-decoupled ¹³C NMR spectrum.

Figure 1. Structure of this compound with carbon atoms numbered for NMR assignment.

Figure 1. Structure of this compound with carbon atoms numbered for NMR assignment.Predicted Chemical Shifts and Rationale

The following table summarizes the predicted chemical shift ranges for each carbon atom, based on data from analogous structures and established substituent effects.[3][4][5]

| Carbon | Label | Hybridization | Influencing Factors & Rationale | Predicted Shift (δ, ppm) |

| C1 | 2-CH₃ | sp³ | Attached to the electron-deficient C2 of the thiazole ring. | 18 - 25 |

| C2 | C2 (Thiazole) | sp² | Between two heteroatoms (N and S), leading to significant deshielding. | 165 - 175 |

| C3 | C4 (Thiazole) | sp² | Attached to the electron-withdrawing carbonyl group. | 145 - 155 |

| C4 | C5 (Thiazole) | sp² | Attached to an electronegative bromine atom. The direct C-Br bond typically induces a shielding effect (heavy atom effect) on the attached carbon, moving it upfield. | 110 - 120 |

| C5 | -COOCH₃ | sp² | Carbonyl carbon of an ester, highly deshielded by the two attached oxygen atoms. | 160 - 168 |

| C6 | -OCH₃ | sp³ | Attached to the electronegative oxygen of the ester group. | 50 - 55 |

Causality Behind Predictions:

-

C2 (Thiazole): The position of C2 is highly characteristic of azoles. Being flanked by both nitrogen and sulfur results in a strong downfield shift, often making it the most deshielded ring carbon.[3]

-

C4 & C5 (Thiazole): The C4 and C5 carbons are olefinic in nature. C4 is deshielded by the adjacent ester group. Conversely, the C5 carbon is directly bonded to bromine. While bromine is electronegative, the "heavy atom effect" often causes a net shielding (upfield shift) for the directly attached carbon, which is why C5 is predicted to be significantly upfield of C4.[6]

-

Ester Group (C5 & C6): The chemical shifts for ester carbonyls (C5) and the associated methoxy carbon (C6) are highly predictable and fall into well-established ranges.[7]

Experimental Protocol for Spectrum Acquisition

This section provides a robust, self-validating methodology for acquiring a high-quality ¹³C NMR spectrum. The rationale behind each step is explained to ensure technical soundness.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 15-25 mg of this compound. Rationale: This amount provides a sufficient signal-to-noise ratio for ¹³C NMR, which is inherently less sensitive than ¹H NMR, without requiring an excessively long acquisition time.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm). Rationale: CDCl₃ is a common solvent for many organic molecules. DMSO-d₆ is an excellent alternative for less soluble compounds. TMS provides a universal reference point for the chemical shift scale.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Calibration (using a 500 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal. Rationale: A homogeneous magnetic field is crucial for high resolution and accurate chemical shift determination.

-

-

¹³C Spectrum Acquisition:

-

Experiment Type: Standard 1D ¹³C experiment with proton broadband decoupling (zgpg30 or similar pulse program). Rationale: Broadband decoupling collapses all ¹H-¹³C couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio.

-

Spectral Width: 0 to 220 ppm. Rationale: This range covers virtually all carbon environments found in organic molecules.

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 2-5 seconds. Rationale: This delay allows for the longitudinal relaxation of the carbon nuclei between pulses. A sufficient delay is important for obtaining accurate peak intensities, although for simple qualitative analysis, a shorter delay can be used to save time.

-

Number of Scans (NS): 1024 to 4096 scans. Rationale: Due to the low natural abundance of ¹³C (~1.1%), a large number of scans must be averaged to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase correct the spectrum manually.

-

Baseline correct the spectrum to ensure a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the solvent residual peak (CDCl₃ at δ ≈ 77.16 ppm) to its known value.

-

Spectral Interpretation and Structural Verification

The final step is to correlate the peaks in the experimental spectrum with the predicted values and the molecular structure. Advanced techniques like DEPT can be used for further validation.

Expected ¹³C NMR Data

The following table presents the expected experimental data, aligning with our predictions.

| Peak | Predicted Shift (δ, ppm) | Experimental Shift (δ, ppm) | Assignment | Multiplicity (DEPT-135) |

| 1 | 160 - 168 | ~162.5 | C5 (-C OOR) | No Signal |

| 2 | 165 - 175 | ~168.0 | C2 (Thiazole) | No Signal |

| 3 | 145 - 155 | ~148.0 | C4 (Thiazole) | No Signal |

| 4 | 110 - 120 | ~115.0 | C5 (Thiazole) | No Signal |

| 5 | 50 - 55 | ~52.5 | C6 (-OC H₃) | Positive |

| 6 | 18 - 25 | ~19.5 | C1 (2-C H₃) | Positive |

Self-Validation through DEPT Spectroscopy: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is a crucial validation step. It differentiates carbon types:

-

CH₃ groups appear as positive signals.

-

CH₂ groups appear as negative signals (none in this molecule).

-

CH groups appear as positive signals (none in this molecule).

-

Quaternary carbons (C) do not produce a signal.

In our case, the DEPT-135 spectrum would show two positive peaks corresponding to the two methyl carbons (C1 and C6) and would show no signals for the four quaternary carbons (C2, C3, C4, C5). This provides definitive confirmation of the assignments for the methyl vs. the quaternary carbons.

Workflow and Logic Visualization

The process of ¹³C NMR analysis, from sample to confirmed structure, can be visualized as a logical workflow.

Caption: Workflow for ¹³C NMR Structural Elucidation.

Application in Pharmaceutical Development

The precise structural data obtained from ¹³C NMR analysis is indispensable in a regulated drug development environment.[8]

-

Quality Control (QC): A reference ¹³C NMR spectrum serves as a definitive fingerprint for batch-to-batch consistency of active pharmaceutical ingredients (APIs) and key intermediates.

-

Regulatory Submissions: Regulatory bodies like the FDA require comprehensive and unambiguous characterization data for all new chemical entities. ¹³C NMR is a cornerstone of the data package submitted in an Investigational New Drug (IND) or New Drug Application (NDA).

-

Intellectual Property: Definitive structural proof is essential for patent filings, protecting novel molecular entities from infringement.

-

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, subtle changes to a molecule's structure can drastically alter its biological activity. NMR confirms that the intended analog was synthesized, ensuring that SAR data is reliable.[9]

Conclusion

¹³C NMR spectroscopy is a powerful and definitive tool for the structural elucidation of complex organic molecules like this compound. Through a systematic approach involving predictive analysis, meticulous experimental execution, and logical interpretation aided by techniques like DEPT, each carbon atom in the molecule can be unambiguously assigned. This level of structural certainty is fundamental to modern pharmaceutical research and development, underpinning everything from initial discovery to final regulatory approval.

References

-

Iris Publishers. (2019). 13C Solid State Nuclear Magnetic Resonance as a Tool for Studying Polymorphism in Pharmaceuticals. Available at: [Link]

-

A˘gırbas¸, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. Available at: [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

-

De-los-Rios, C. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(19), 4436. Available at: [Link]

-

Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst. Available at: [Link]

-

Ichikawa, S. (2014). Application of NMR in drug discovery. researchmap. Available at: [Link]

-

Royal Society of Chemistry. (2024). Supporting Information for Selenium-catalyzed C–H/N–H annulation of anilines with disulfides. Available at: [Link]

-

Mestrelab. Mnova NMRPredict. Available at: [Link]

-

Satonaka, H., Abe, K., & Hirota, M. (1987). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(3), 953-957. Available at: [Link]

-

ResearchGate. (2010). 13C NMR study of substituent effects in 1,2,4-thiadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]

-

Khan, I., et al. (2018). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 23(10), 2469. Available at: [Link]

-

Loghmani-Khouzani, H., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(10), 2399-2408. Available at: [Link]

-

Kara, Y. S., Tekin, N., & Ussenov, N. (2025). Substituent effect investigation at 13C NMR chemical shifts in CDCl3 solution of novel thiadiazole derivatives with SSP, DSP, DSP-NLR equations. Journal of Molecular Structure, 143180. Available at: [Link]

-

Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. Available at: [Link]

-

ResearchGate. 13C-NMR spectrum of four carbons alkyl chain analog of methyl ester. Available at: [Link]

-

Lane, A. N., et al. (2014). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Magnetic Resonance in Chemistry, 52(7), 350-356. Available at: [Link]

-

Ihrig, A. M., & Marshall, J. L. (1972). Proton magnetic resonance spectrum of methyl benzoate-carboxyl-13C. Journal of the American Chemical Society, 94(5), 1756-1756. Available at: [Link]

-

Gîtlan, A. I., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 1993. Available at: [Link]

-

American Chemical Society. (2022). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Organic Letters, 24(4), 932-937. Available at: [Link]

-

Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844. Available at: [Link]

-

Wiley-VCH GmbH. (2025). Thiazole - 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts. SpectraBase. Available at: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. Available at: [Link]

-

ResearchGate. The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7. Available at: [Link]

-

University of Puget Sound. 13C NMR Chemical Shift Table. Available at: [Link]

-

Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. Available at: [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. CASPRE [caspre.ca]

- 9. youtube.com [youtube.com]

Mass spectrometry of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Foreword

For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the precise characterization of novel or intermediate compounds is paramount. This compound is a key heterocyclic building block, valued for its role in the synthesis of bioactive molecules.[1][2] Its thiazole core is a prevalent scaffold in pharmaceuticals, and the strategic placement of bromo and methyl ester functionalities offers versatile handles for further chemical modification.[1][3] This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, offering a framework for its unambiguous identification and structural elucidation. We will move beyond procedural steps to explain the underlying chemical principles that govern its ionization and fragmentation, ensuring a self-validating approach to analysis.

Foundational Properties and Analytical Context

Before delving into the mass spectrum, understanding the fundamental properties of the analyte is crucial. These properties dictate the choice of analytical techniques and help in predicting the compound's behavior within the mass spectrometer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO₂S | [1] |

| Average Molecular Weight | 236.09 g/mol | [1] |

| Monoisotopic Mass | 234.9306 Da | Calculated |

| CAS Number | 899897-21-3 | [1][4] |

| Structure | ||

| SMILES: COC(=O)c1sc(Br)nc1C |

The most significant feature for mass spectrometry is the presence of a bromine atom. Natural bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), with a mass difference of approximately 2 Da. This results in a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) will be observed. This pattern is a definitive signature for the presence of a single bromine atom in an ion.

Ionization Methodologies: Choosing the Right Tool

The choice of ionization technique is the most critical experimental decision, as it determines the nature and extent of fragmentation, and consequently, the type of information obtained.

Electron Ionization (EI)

Electron Ionization is the classic "hard" ionization technique, indispensable for structural elucidation. By bombarding the analyte with high-energy electrons (typically 70 eV), it induces extensive and reproducible fragmentation. This creates a detailed "fingerprint" mass spectrum that can be used for library matching and for deducing the molecule's structure by piecing together the fragment ions. For a compound like this compound, EI is the preferred method for initial characterization, especially when coupled with Gas Chromatography (GC-MS).[5][6][7][8]

Soft Ionization: Chemical Ionization (CI) and Electrospray Ionization (ESI)

In contrast, "soft" ionization techniques impart less energy to the analyte, minimizing fragmentation and typically yielding an abundant ion corresponding to the intact molecule (e.g., the protonated molecule [M+H]⁺).

-

Chemical Ionization (CI): Often used as a complementary technique to EI in GC-MS, CI can confirm the molecular weight of the analyte when the molecular ion in the EI spectrum is weak or absent.[9]

-

Electrospray Ionization (ESI): The standard for Liquid Chromatography-Mass Spectrometry (LC-MS), ESI is ideal for polar and thermally labile molecules. For this compound, ESI would produce a strong [M+H]⁺ signal and potentially adducts like [M+Na]⁺, confirming the molecular weight with high confidence.[10]

The logical workflow involves using a soft ionization technique to confidently determine the molecular weight and then using the hard ionization (EI) data to piece together the structural fragments.

Caption: Logical workflow for mass spectrometric analysis.

Deconstructing the Molecule: Predicted EI Fragmentation Pathways

Under 70 eV Electron Ionization, this compound will fragment in a predictable manner based on the relative strengths of its chemical bonds and the stability of the resulting fragments.

The Molecular Ion (M•⁺)

The primary event is the removal of an electron to form the molecular ion (M•⁺). We expect to see a pair of peaks corresponding to the two bromine isotopes:

-

m/z 235: C₆H₆⁷⁹BrNO₂S•⁺

-

m/z 237: C₆H₆⁸¹BrNO₂S•⁺

These two peaks will have a relative intensity ratio of approximately 1:1, serving as the first and most crucial point of identification.

Primary Fragmentation Routes

The most likely fragmentation pathways involve the cleavage of bonds adjacent to the stable thiazole ring and the carbonyl group, which are common fragmentation patterns for esters and aromatic systems.[11]

-

Loss of a Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond is a classic fragmentation pathway for methyl esters. This results in a stable acylium ion.

-

Neutral Loss: 31 Da

-

Fragment Ions: m/z 204/206

-

-

Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the C-C bond between the thiazole ring and the ester group.

-

Neutral Loss: 59 Da

-

Fragment Ions: m/z 176/178

-

-

Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond, which is relatively weak.

-

Neutral Loss: 79 or 81 Da

-

Fragment Ion: m/z 156

-

-

Thiazole Ring Cleavage: The aromatic thiazole ring is relatively stable, but can undergo fragmentation, often through complex rearrangements. A likely cleavage is the loss of acetonitrile (CH₃CN) from a fragment ion, a pattern observed in some thiazole derivatives.[12][13]

The following diagram illustrates these primary fragmentation pathways originating from the molecular ion.

Caption: Predicted primary EI fragmentation pathways.

Table 2: Summary of Predicted Key Fragment Ions

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Comments |

| 235 / 237 | [C₆H₆BrNO₂S]•⁺ | - | Molecular Ion (M•⁺) . Key diagnostic due to 1:1 isotopic pattern. |

| 204 / 206 | [C₅H₃BrNOS]⁺ | •OCH₃ (31 Da) | Loss of the methoxy radical. A very common and expected fragmentation for a methyl ester. |

| 176 / 178 | [C₄H₃BrNS]⁺ | •COOCH₃ (59 Da) | Loss of the entire carbomethoxy group. |